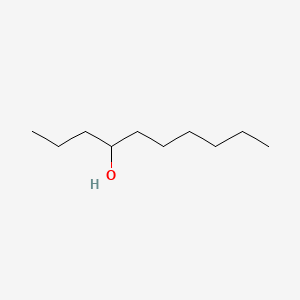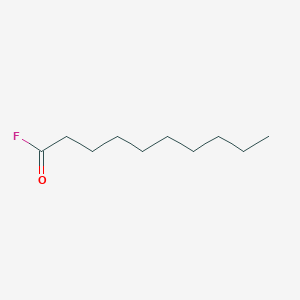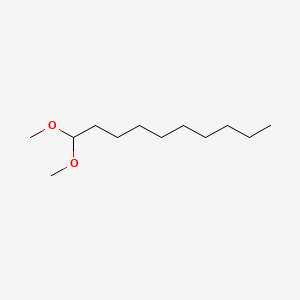
Decanoylcarnitine
Overview
Description
Decanoylcarnitine is a member of the acylcarnitine family, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is primarily found in human biofluids such as blood, plasma, serum, urine, and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through esterification of decanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide, which involves the addition of oxygen to the molecule.
Reduction: Reduction of this compound can lead to the formation of this compound alcohol, where the ester bond is reduced to an alcohol group.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decanoylcarnitine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Investigated for its role in fatty acid metabolism and energy production in cells.
Mechanism of Action
Decanoylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process involves the formation of acyl-CoA derivatives, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes . This compound also influences various signaling pathways related to energy metabolism and cellular homeostasis .
Comparison with Similar Compounds
Octanoylcarnitine (C8): Similar structure but with a shorter fatty acid chain.
Dodecanoylcarnitine (C12): Similar structure but with a longer fatty acid chain.
Acetylcarnitine (C2): Contains a shorter acetyl group instead of a decanoyl group.
Uniqueness: this compound is unique due to its specific chain length, which influences its solubility, transport properties, and metabolic effects. Compared to shorter-chain acylcarnitines, this compound has distinct roles in energy metabolism and cellular signaling .
Properties
CAS No. |
1492-27-9 |
|---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3 |
InChI Key |
QDFUGZFFTZZWFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
1492-27-9 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















